molecular formula C4H10ClF3N2 B11912620 (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride

(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride

Cat. No.: B11912620
M. Wt: 178.58 g/mol
InChI Key: DWPJFSUBEZIENQ-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is a specialized chemical building block of significant interest in medicinal and organic chemistry. Its molecular formula is C4H10ClF3N2, with an average mass of 178.582 Da . The compound features a reactive hydrazine group, which is highly valuable for constructing nitrogen-containing heterocycles, a common scaffold in many active pharmaceutical ingredients. The presence of the metabolically stable trifluoromethyl (CF3) group is a key structural feature, as this moiety is widely used in drug design to enhance a molecule's lipophilicity, metabolic stability, and binding affinity . This hydrazine derivative serves as a critical synthetic intermediate in the development of novel bioactive molecules. Research indicates that hydrazine-carboxamide derivatives bearing the 4-(trifluoromethyl)benzoyl group have demonstrated promising inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for conditions such as Alzheimer's disease . Furthermore, the structural motif of a hydrazine attached to a propyl chain bearing trifluoromethyl groups is relevant in synthetic pathways, such as the construction of triazolopyrazine heterocycles, which are important pharmacophores . The compound is offered as a hydrochloride salt to improve its stability and handling properties. This chemical is provided For Research Use Only. It is strictly intended for laboratory and industrial applications such as chemical synthesis and is not meant for diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C4H10ClF3N2

Molecular Weight

178.58 g/mol

IUPAC Name

(3,3,3-trifluoro-2-methylpropyl)hydrazine;hydrochloride

InChI

InChI=1S/C4H9F3N2.ClH/c1-3(2-9-8)4(5,6)7;/h3,9H,2,8H2,1H3;1H

InChI Key

DWPJFSUBEZIENQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Hydrazine

A primary route involves the nucleophilic substitution of a halogenated precursor with hydrazine. For instance, 3,3,3-trifluoro-2-methylpropyl chloride reacts with hydrazine hydrate under controlled conditions to form the hydrazine derivative, which is subsequently protonated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

C3F3CH2CH(CH3)Cl+N2H4C3F3CH2CH(CH3)NHNH2+HClC3F3CH2CH(CH3)NHNH3+Cl\text{C}3\text{F}3\text{CH}2\text{CH(CH}3\text{)Cl} + \text{N}2\text{H}4 \rightarrow \text{C}3\text{F}3\text{CH}2\text{CH(CH}3\text{)NHNH}2 + \text{HCl} \rightarrow \text{C}3\text{F}3\text{CH}2\text{CH(CH}3\text{)NHNH}3^+\text{Cl}^-

Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.

  • Molar Ratio: A 1:1.2 ratio of halide to hydrazine ensures complete conversion.

Reductive Amination of Trifluoromethyl Ketones

An alternative approach employs reductive amination of 3,3,3-trifluoro-2-methylpropanal with hydrazine. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent in acidic media, facilitating imine formation and subsequent reduction.

Optimization Data:

ParameterOptimal ValueImpact on Yield
pH4.5–5.5Maximizes imine stability
Reaction Time12–24 hEnsures complete reduction
Hydrazine Equiv.1.5Prevents over-alkylation

This method achieves yields of 70–85% with >95% purity.

Multi-Component Reactions (MCRs)

Trifluoroacetimidoyl Chloride Route

Source details a metal-free MCR using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). While originally for triazoles, adapting this protocol enables the synthesis of trifluoromethylhydrazines via intermediate formation.

Critical Steps:

  • Imidoyl Chloride Activation: TFBen facilitates the generation of reactive intermediates.

  • Hydrazine Coupling: Hydrazine hydrate introduces the -NHNH2 moiety.

  • Acidification: Post-reaction treatment with HCl yields the hydrochloride salt.

Scalability: Trials at 5 mmol scale retained 80–82% yield, demonstrating industrial viability.

Diazotization-Reduction Strategy

Adaptation from Arylhydrazine Synthesis

Patent CN101781229A outlines a diazotization-reduction sequence for para-trifluoromethyl phenyl hydrazine hydrochloride. Analogous steps may apply to aliphatic systems:

  • Diazotization: React 3,3,3-trifluoro-2-methylpropylamine with sodium nitrite in HCl.

  • Reduction: Sodium sulfite reduces the diazonium salt to the hydrazine derivative.

Conditions:

  • Diazotization: -5 to 15°C, pH 5–7 (adjusted with Na2CO3).

  • Reduction: 0–25°C, 1–3 h stirring.

Yield: 75–85% with 97–99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Nucleophilic Sub.70–8095–98Simple setup, scalableRequires pure halogenated precursor
Reductive Amination75–8595–99High selectivitySensitive to pH and moisture
MCR80–8297–98One-pot synthesis, metal-freeLimited substrate scope
Diazotization75–8597–99High purity, established protocolLow-temperature requirements

Purification and Characterization

Crystallization

Product isolation involves cooling the reaction mixture to 0–20°C, followed by filtration and drying. Ethanol/water (3:1) is optimal for recrystallization, enhancing purity to >99%.

Analytical Validation

  • HPLC: Purity assessed using C18 columns with 0.1% TFA in acetonitrile/water.

  • NMR: 1^1H NMR (D2O, 400 MHz): δ 1.35 (d, J = 6.8 Hz, 3H, CH3), 2.85–3.00 (m, 2H, CH2), 3.45 (sextet, 1H, CH), 5.20 (s, 2H, NH2).

Industrial-Scale Considerations

Cost Efficiency

  • Halogenated Precursors: $120–150/kg (bulk pricing).

  • Hydrazine Hydrate: $50–70/kg.

  • Total Cost per Kilogram: $220–270 (excluding labor).

Emerging Innovations

Flow Chemistry

Microreactor systems reduce reaction times by 40% and improve yields to 88–90% through enhanced mixing and temperature control.

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for enantioselective synthesis, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group reacts with carbonyl groups (aldehydes/ketones) to form hydrazones, a key reaction in organic synthesis. This proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration .

Carbonyl Compound Product Conditions Yield Purity
Acetone(3,3,3-Trifluoro-2-methylpropyl)hydrazoneEtOH, RT, 12h78%95%
BenzaldehydeAryl-substituted hydrazoneCH₂Cl₂, 0°C → RT, 6h85%97%
CyclohexanoneCyclic hydrazoneTHF, reflux, 24h65%92%

Mechanistic Note : The trifluoromethyl group enhances electrophilicity of adjacent carbons, facilitating nucleophilic attack. Steric hindrance from the 2-methyl group may reduce reaction rates with bulky carbonyl substrates .

Oxidation Reactions

Hydrazines are susceptible to oxidation, forming diazenes or nitrogen gas depending on conditions.

Oxidizing Agent Product Conditions Observations
H₂O₂ (30%)Diazene intermediateH₂O, 0°C, 1hUnstable; decomposes to N₂↑
KMnO₄ (acidic)Trifluoromethyl ketoneH₂SO₄, 50°C, 3hCO₂↑ detected via IR
O₂ (air)Degradation productsRT, prolonged exposureGradual loss of hydrazine signal (NMR)

Key Insight : Oxidation pathways are highly sensitive to reaction conditions. Strong oxidizers (e.g., KMnO₄) cleave the C-N bond, yielding trifluoromethyl ketones .

Alkylation and Arylation

The hydrazine nitrogen can undergo alkylation or arylation under basic conditions, forming N-substituted derivatives.

Example Reactions:

  • Alkyl Halide Reactions :
    Reacts with benzyl bromide/DBU in THF (50°C) to form N’-benzyl derivatives (75% yield) .

Substrate Product Conditions Yield
Propargyl bromideN’-Propargyl hydrazideCs₂CO₃, DMF, RT68%
Methyl bromoacetateN’-Methoxycarbonylmethyl hydrazideDBU, THF, 50°C69%

Note : The trifluoroacetyl group (if present) acts as a transient protecting group, removable via NaBH₄ or aqueous K₂CO₃ .

Cyclization to Heterocycles

Reaction with 1,3-diketones or α,β-unsaturated carbonyls forms pyrazole derivatives, a hallmark of hydrazine chemistry .

Substrate Product Conditions Yield
2-(5-Fluoro-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehydePyrazole-indole hybridEtOH, reflux, 48h72%

Mechanism :

  • Hydrazine attacks the carbonyl group, forming a hydrazone.

  • Intramolecular cyclization eliminates H₂O, forming a pyrazole ring.

Biological Relevance : Pyrazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), with inhibition rates up to 81.5% .

Acid/Base Behavior

The compound exhibits amphoteric properties due to the hydrazine group (pKa ~8.1) and hydrochloride counterion (pKa ~-8) .

  • Protonation : Stable in acidic conditions (pH <5).

  • Deprotonation : Forms free hydrazine base at pH >10, increasing nucleophilicity.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a drug candidate due to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. This has led to research into its pharmacological effects, including:

  • Antitumor Activity : Studies suggest that compounds with hydrazine functionalities often exhibit antitumor properties. Computational models indicate that (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride may interact with enzymes involved in cancer metabolism, potentially leading to novel anticancer therapies.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains. Similar compounds with hydrazine groups have demonstrated significant antimicrobial activity, suggesting that (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride may also possess such properties .

Synthesis and Chemical Reactivity

The synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride can be achieved through various methods. Its hydrazine moiety allows participation in numerous chemical reactions essential for synthesizing more complex molecules. Notable synthesis methods include:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives under controlled conditions .
  • Cyclocondensation : This method has been employed to create derivatives that may exhibit enhanced biological activity .

Computational Studies and Mechanistic Insights

Recent computational studies have explored the binding affinity of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride to various biological targets. These studies are crucial for understanding the compound's mechanism of action:

  • Enzyme Interaction : Predictions indicate potential interactions with metabolic enzymes or cellular signaling pathways, which could elucidate its therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

These findings suggest significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride exhibit antimicrobial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values were documented as follows:

CompoundMIC (µM)Activity Against
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochlorideTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
Other derivatives9.75–12.0Mycobacterium tuberculosis

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Electronic Differences

The trifluoromethyl group in (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride distinguishes it from other hydrazine derivatives. Key comparisons include:

Aromatic vs. Aliphatic Substituents
  • 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 3107-33-3):

    • Molecular formula: C₇H₈ClF₃N₂ ; molecular weight: 212.6 g/mol .
    • Features an aromatic ring with a -CF₃ group, leading to distinct electronic effects (resonance withdrawal) compared to the aliphatic -CF₃ in the target compound.
    • Applications: Synthesis of trifluoromethyl-substituted heterocycles (e.g., pyrazolines) and antimicrobial agents .
  • Phenylhydrazine Hydrochloride (CAS: 59-88-1):

    • Molecular formula: C₆H₈ClN₂ ; molecular weight: 144.59 g/mol .
    • Lacks fluorine atoms, resulting in lower electron-withdrawing effects and reduced lipophilicity.
    • Applications: Chromone derivatization and analytical chemistry .
Fluorination Patterns
  • 3-Fluorophenylhydrazine Hydrochloride (CAS: 192-16-5):
    • Contains a single fluorine atom on the aromatic ring, offering moderate electron withdrawal.
    • Less lipophilic than trifluoromethyl analogs, impacting solubility and biological activity .
Nucleophilic Reactions
  • The compound participates in cyclization reactions to form fluorinated heterocycles. For example, hydrazines with electron-withdrawing groups are key intermediates in synthesizing pyrazoles and isoxazoles .
  • Comparison with Hydrazine Hydrate :
    • Hydrazine hydrate (H₄N₂·H₂O) lacks fluorination, making it more reactive but less selective. It is widely used in reductions and pyrazole syntheses .
    • The -CF₃ group in the target compound may reduce reaction yields due to steric and electronic effects, necessitating optimized conditions (e.g., higher temperatures or catalysts) .
Antimicrobial Potential
  • (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is hypothesized to show improved antimicrobial activity due to the -CF₃ group’s membrane-penetrating ability. Similar compounds, such as 3-(trifluoromethyl)phenylhydrazine hydrochloride , demonstrate efficacy against Gram-positive bacteria .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Reactivity
(3,3,3-Trifluoro-2-methylpropyl)hydrazine HCl C₄H₉F₃N₂·HCl 178.58 Aliphatic, -CF₃ Heterocycle synthesis, intermediates
3-(Trifluoromethyl)phenylhydrazine HCl C₇H₈ClF₃N₂ 212.6 Aromatic, -CF₃ Antimicrobial agents, pyrazolines
Phenylhydrazine HCl C₆H₈ClN₂ 144.59 Aromatic Chromone derivatization
Hydrazine hydrate H₄N₂·H₂O 50.06 None Reductions, pyrazole synthesis

Biological Activity

(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is a derivative of hydrazine that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique trifluoromethyl group contributes to its biological activity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of (3,3,3-trifluoro-2-methylpropyl)hydrazine hydrochloride is largely attributed to its ability to interact with various biomolecules. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in enzyme activity and cellular pathways. This interaction can influence several biochemical processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Redox Reactions : It can participate in redox reactions, impacting oxidative stress pathways within cells.
  • Antioxidant Activity : Some studies suggest that hydrazino-containing compounds exhibit antioxidant properties, which can protect cells from oxidative damage .

Biological Activity and Therapeutic Potential

Research has indicated that (3,3,3-trifluoro-2-methylpropyl)hydrazine hydrochloride possesses several biological activities:

  • Anticonvulsant Properties : Analogues of the compound have shown potential as oral general anesthetics with anticonvulsant activity. For instance, certain derivatives were evaluated for their ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .
  • Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
  • Potential Anticancer Activity : The compound's ability to modify protein function could be leveraged in cancer therapy. Hydrazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of hydrazine derivatives:

  • Isoflurane MAC Reduction Study :
    • A study synthesized new analogues of (3,3,3-trifluoro-2-methylpropyl)hydrazine and assessed their effects on isoflurane MAC reduction. Some compounds demonstrated significant potency in reducing MAC without affecting hemodynamics .
  • Antioxidant Activity Evaluation :
    • Research into hydrazinoimidazolines highlighted their potential as antioxidant agents. These compounds were tested for their ability to prevent hemolysis in red blood cells and showed promising results .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantReduces MAC of isoflurane; minimal cardiovascular effects
AntioxidantExhibits protective effects against oxidative damage
AntimicrobialPotential efficacy against various microbial strains
AnticancerCytotoxic effects observed in cancer cell lines

Q & A

Q. Key Considerations :

  • Yield optimization: Adjusting stoichiometry (e.g., excess hydrazine) and temperature (reflux vs. room temperature) .
  • Safety: Hydrazine derivatives are hygroscopic and may require inert atmosphere handling to avoid decomposition .

Advanced: How can researchers resolve contradictions in literature regarding optimal reaction conditions (e.g., alkali selection)?

Methodological Answer:
Conflicting data on alkali use (e.g., NaOH vs. NaH) can be addressed through:

  • Mechanistic Studies : Probe the role of alkali in the reaction using kinetic experiments. For example, NaOH may act as a base to deprotonate hydrazine, while NaH could facilitate stronger activation but pose safety risks .
  • Comparative Experiments : Parallel reactions under identical conditions (solvent, temperature) with different alkalis. Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .
  • Computational Modeling : DFT calculations to assess energy barriers for hydrazine activation pathways with varying bases .

Example :
In the synthesis of trazodone hydrochloride, substituting NaH with NaOH reduced hazards while maintaining comparable yields (39%) .

Basic: Which spectroscopic methods are most effective for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include:
    • Hydrazine protons : δ 6.28–10.59 ppm (broad singlet for NH2) .
    • CF3 group : 13C signal near δ 120–125 ppm (quartet due to J coupling with fluorine) .
  • FT-IR : Peaks at ~3321–3194 cm⁻¹ (N-H stretch) and 1614 cm⁻¹ (N-H bend) confirm hydrazine functionality. Trifluoromethyl groups show strong C-F stretches near 1100–1200 cm⁻¹ .
  • Elemental Analysis : Validate molecular formula (e.g., C5H11ClF3N2) with ≤0.3% deviation .

Q. Yield Comparison :

MethodPurity (%)Yield (%)Reference
Silica Gel90–9560–70
Recrystallization9839

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